3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide
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Overview
Description
3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonyl group attached to a methoxyphenyl ring and a tetrahydrobenzo[c]isoxazolyl moiety, making it a unique structure for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-methoxyphenyl with a sulfonyl chloride in the presence of a base, followed by the coupling with a tetrahydrobenzo[c]isoxazolyl derivative under appropriate conditions. The final step involves the formation of the propanamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of nitro or bromo derivatives of the aromatic ring.
Scientific Research Applications
3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the isoxazolyl moiety may modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylsulfonamide: Lacks the isoxazolyl moiety, making it less complex.
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide: Lacks the sulfonyl group, resulting in different chemical properties.
3-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide: Lacks the sulfonyl group, affecting its reactivity and applications.
Uniqueness
3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide is unique due to the presence of both the sulfonyl and isoxazolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-12-6-8-13(9-7-12)25(21,22)11-10-16(20)18-17-14-4-2-3-5-15(14)19-24-17/h6-9H,2-5,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMJGLUOPXVELY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C3CCCCC3=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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